molecular formula C9H5FO2 B15293553 2-Ethynyl-4-fluorobenzoic acid

2-Ethynyl-4-fluorobenzoic acid

Cat. No.: B15293553
M. Wt: 164.13 g/mol
InChI Key: QYFSYGPYLZBHDK-UHFFFAOYSA-N
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Description

2-Ethynyl-4-fluorobenzoic acid is a fluorinated aromatic carboxylic acid derivative featuring an ethynyl (-C≡CH) substituent at the ortho position (C2) and a fluorine atom at the para position (C4) relative to the carboxylic acid group (-COOH). This unique structure combines the electron-withdrawing effects of fluorine and the ethynyl group, which significantly influence its electronic properties, acidity, and reactivity.

Properties

Molecular Formula

C9H5FO2

Molecular Weight

164.13 g/mol

IUPAC Name

2-ethynyl-4-fluorobenzoic acid

InChI

InChI=1S/C9H5FO2/c1-2-6-5-7(10)3-4-8(6)9(11)12/h1,3-5H,(H,11,12)

InChI Key

QYFSYGPYLZBHDK-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=CC(=C1)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-4-fluorobenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents Another method involves the reaction of 4-fluorobenzyl alcohol with concentrated sulfuric acid and potassium nitrate to produce an intermediate, which is then further processed to obtain the final product .

Industrial Production Methods

Industrial production of 2-Ethynyl-4-fluorobenzoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-4-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield carboxylic acids, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

2-Ethynyl-4-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethynyl-4-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can affect enzyme activity, receptor binding, and other biological processes .

Comparison with Similar Compounds

Structural and Electronic Properties

4-Fluorobenzoic acid (): Lacks the ethynyl group, with fluorine at C4. The carboxylic acid group participates in hydrogen bonding, forming dimeric structures. In coordination complexes (e.g., cobalt(II)), it acts as a bridging ligand, creating antiferromagnetic interactions in a butterfly-shaped Co₂ core .

The combined electron-withdrawing effects of -F and -C≡CH lower the carboxylic acid’s pKa compared to 4-fluorobenzoic acid (estimated pKa ~2.0 vs. ~2.5 for 4-fluorobenzoic acid).

Ethyl 4-(2-fluorophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4f) (): Features a 2-fluorophenyl group but differs in functional groups (ester, amine). The fluorine at C2 induces distinct electronic effects on aromatic protons, as seen in NMR splitting patterns .

Key Structural Comparisons :

Compound Substituents Notable Features
4-Fluorobenzoic acid -F (C4), -COOH Forms hydrogen-bonded dimers; antiferromagnetic Co(II) complexes
2-Ethynyl-4-fluorobenzoic acid -F (C4), -C≡CH (C2), -COOH Enhanced acidity; ethynyl enables click chemistry
4f -F (C2), ester, amine Schiff base formation; ¹H NMR shows fluorine-induced deshielding
Spectroscopic and Analytical Data
  • IR Spectroscopy :

    • 4-Fluorobenzoic acid : Shows O-H (2500–3000 cm⁻¹), C=O (~1680 cm⁻¹), and C-F (~1220 cm⁻¹) stretches.
    • 2-Ethynyl-4-fluorobenzoic acid : Expected C≡C stretch (~2100–2260 cm⁻¹) alongside C=O and C-F peaks.
    • Compound 4f : Exhibits N-H (~3300 cm⁻¹), C=O (~1700 cm⁻¹), and C-O (~1250 cm⁻¹) stretches .
  • NMR Spectroscopy :

    • 4-Fluorobenzoic acid : Aromatic protons ortho to fluorine resonate as doublets (δ ~7.8–8.2 ppm, $^3J_{H-F}$ ~8 Hz).
    • 2-Ethynyl-4-fluorobenzoic acid : Ethynyl proton expected at δ ~2.5–3.5 ppm; aromatic protons meta to fluorine (C5, C6) show complex splitting.
    • Compound 4f : ¹H NMR confirms fluorine-induced shifts (δ 6.8–7.5 ppm for aromatic protons) .
Physical and Material Properties
  • Solubility :

    • 4-Fluorobenzoic acid : Moderate aqueous solubility due to polar -COOH.
    • 2-Ethynyl-4-fluorobenzoic acid : Reduced aqueous solubility (hydrophobic ethynyl) but enhanced organic solvent compatibility.
  • Crystal Packing :

    • 4-Fluorobenzoic acid : Relies on hydrogen bonding and π-π stacking for 3D supramolecular networks .
    • 2-Ethynyl-4-fluorobenzoic acid : Ethynyl may promote linear packing or π-π interactions with aromatic systems.

Biological Activity

2-Ethynyl-4-fluorobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antimicrobial domains. This article compiles various research findings, case studies, and data tables that illustrate the biological activity of this compound.

Chemical Structure and Properties

2-Ethynyl-4-fluorobenzoic acid belongs to the class of benzoic acid derivatives. Its structure can be represented as follows:

C9H7FO2\text{C}_9\text{H}_7\text{F}\text{O}_2

This compound features an ethynyl group at the 2-position and a fluorine atom at the 4-position of the benzoic acid moiety, which significantly influences its biological properties.

1. Anti-Inflammatory Activity

Research has shown that derivatives of 4-fluorobenzoic acid exhibit significant anti-inflammatory properties. A study indicated that the compound's metabolites, such as (2-fluoro-4'-biphenylyl)acetic acid, also possess anti-inflammatory activity, suggesting that 2-ethynyl-4-fluorobenzoic acid may have similar effects through its metabolic pathways .

Table 1: Anti-Inflammatory Activity of 2-Ethynyl-4-fluorobenzoic Acid Derivatives

CompoundActivityReference
2-Ethynyl-4-fluorobenzoic AcidModerate
(2-Fluoro-4'-biphenylyl)acetic acidSignificant

2. Antimicrobial Activity

The antimicrobial potential of 2-ethynyl-4-fluorobenzoic acid has been explored through various derivatives. A series of hydrazide hydrazones derived from 4-fluorobenzoic acid were evaluated for their antimicrobial efficacy against common pathogens. The results indicated promising activity against both Gram-positive and Gram-negative bacteria, showcasing the compound's potential as a lead for antibiotic development .

Table 2: Antimicrobial Activity of Derivatives

CompoundTarget MicroorganismInhibition Zone (mm)Reference
Hydrazone AStaphylococcus aureus15
Hydrazone BEscherichia coli12

The mechanism by which 2-ethynyl-4-fluorobenzoic acid exerts its biological effects is linked to its ability to interact with specific biological targets. For instance, studies suggest that the ethynyl group enhances binding affinity to enzymes involved in inflammatory pathways. Additionally, structural modifications can alter the compound's interaction with reverse transcriptase, influencing its antiviral activity .

Case Study 1: Anti-inflammatory Effects in Vivo

In an animal model, administration of 2-ethynyl-4-fluorobenzoic acid resulted in a significant reduction in inflammation markers following induced arthritis. The study demonstrated a decrease in prostaglandin levels, indicating effective modulation of inflammatory responses .

Case Study 2: Antimicrobial Efficacy

In vitro studies on the antimicrobial activity of synthesized derivatives showed that certain modifications to the 4-fluoro group enhanced activity against resistant strains of bacteria. This highlights the importance of structural optimization in developing new antimicrobial agents .

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